molecular formula C23H26N2O2S B2483270 3-((3,4-Dimethylphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 872209-40-0

3-((3,4-Dimethylphenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No. B2483270
CAS RN: 872209-40-0
M. Wt: 394.53
InChI Key: JEIZCJHLJPUSNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods, including one-pot reactions involving arylamines and aldehydes or through the utilization of dimethyl sulfoxide (DMSO) as both a reactant and solvent. For example, efficient synthetic methods for quinoline derivatives involve consecutive arylimine formation, regiospecific aza-Diels-Alder reactions, and reductive amination (Yu‐Long Zhao et al., 2007). Another approach involves the use of dimethyl sulfoxide-assisted and iodine/ascorbic acid-catalyzed reactions to construct pyrazolo[1,5-a]quinoline thioether derivatives (R. Saritha et al., 2022).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques like NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry. For instance, the structure of pyrazolo[1,5-a]quinoline thioether derivatives was elucidated using these methods, providing insights into the compound's molecular framework (R. Saritha et al., 2022).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including palladium-catalyzed annulations with dimethyl sulfoxide to access aryl quinolines. These reactions highlight the compounds' reactivity and potential for further functionalization (Jing-jing Yuan et al., 2017).

Physical Properties Analysis

The physical properties, such as fluorescence, are notable in some quinoline derivatives. For instance, certain quinoline compounds exhibit green light emission with high quantum yield in polar solvents like DMSO, indicating their potential as fluorescent probes (Y. Bodke et al., 2013).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as their ability to participate in electrophilic cyclization reactions or to be sulfonated, reflect their versatility in organic synthesis. For example, copper-catalyzed electrophilic cyclization of N-propargylamines has been developed for synthesizing 3-sulfonated quinolines, showcasing the compound's reactivity and functional group tolerance (Ling Li et al., 2019).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-16-7-6-12-25(15-16)23-20-8-4-5-9-21(20)24-14-22(23)28(26,27)19-11-10-17(2)18(3)13-19/h4-5,8-11,13-14,16H,6-7,12,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIZCJHLJPUSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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